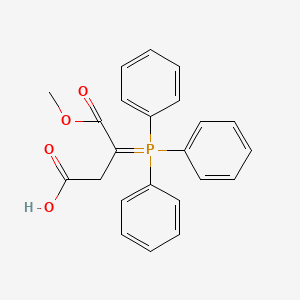

4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid

Description

Properties

CAS No. |

57367-54-1 |

|---|---|

Molecular Formula |

C23H21O4P |

Molecular Weight |

392.4 g/mol |

IUPAC Name |

4-methoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid |

InChI |

InChI=1S/C23H21O4P/c1-27-23(26)21(17-22(24)25)28(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3,(H,24,25) |

InChI Key |

HNMTZWXMFCUEMQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation from 3-(Triphenylphosphoranylidene)dihydrofuran-2,5-dione

- Starting Material: 3-(Triphenylphosphoranylidene)dihydrofuran-2,5-dione

- Reaction Conditions: Controlled temperature, inert atmosphere (nitrogen or argon), appropriate solvent (often polar aprotic solvents)

- Process: The starting material undergoes ring-opening and subsequent functional group transformations to introduce the methoxy and keto groups, yielding 4-methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid.

- Notes: Reaction time and temperature are critical to maximize yield and minimize side products.

| Parameter | Typical Range/Condition |

|---|---|

| Temperature | 0°C to 80°C (optimized per batch) |

| Solvent | Dichloromethane, tetrahydrofuran, or DMSO |

| Atmosphere | Inert (N2 or Ar) |

| Reaction Time | 2 to 24 hours |

This method is the most documented and forms the basis of commercial synthesis.

Alternative Synthetic Approaches

Supporting Experimental Data and Research Findings

Reaction Optimization and Yield

- The reaction of 3-(triphenylphosphoranylidene)dihydrofuran-2,5-dione is sensitive to moisture, requiring dry solvents and inert atmosphere.

- Yields reported in similar organophosphorus syntheses range from moderate to high (50-90%) depending on purification methods.

- Purification typically involves recrystallization or chromatographic techniques to achieve high purity suitable for research use.

Analytical Characterization

- Molecular Weight: 392.4 g/mol

- Molecular Formula: C23H21O4P

- IUPAC Name: 4-methoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid

- Spectroscopic Data: Typically confirmed by NMR (1H, 13C, 31P), IR spectroscopy, and mass spectrometry.

- InChIKey: HNMTZWXMFCUEMQ-UHFFFAOYSA-N

- Canonical SMILES: COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O

Summary Table of Preparation Method

Professional Notes and Recommendations

- Moisture Sensitivity: Strict exclusion of moisture is essential due to the phosphoranylidene group’s reactivity.

- Inert Atmosphere: Use nitrogen or argon to prevent oxidation or hydrolysis.

- Solvent Choice: Polar aprotic solvents such as tetrahydrofuran or dichloromethane are preferred.

- Reaction Monitoring: TLC and NMR are recommended for monitoring the progress.

- Safety: Handle triphenylphosphoranylidene derivatives with care due to potential toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

Substitution: The methoxy and oxo groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols .

Scientific Research Applications

Therapeutic Applications

1. Modulation of G-Protein Coupled Receptors

The compound has been identified as a potential modulator of G-protein coupled receptor 43 (GPR43). This receptor plays a significant role in metabolic processes and inflammation. Compounds that act as agonists or partial agonists of GPR43 are being investigated for their therapeutic potential in treating metabolic diseases such as Type 2 diabetes mellitus, obesity, and dyslipidemia. The administration of 4-methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid may lead to improved glucose tolerance and lipid profiles in affected patients .

2. Anti-Diabetic Properties

Research indicates that this compound may help regulate glucose levels and improve insulin sensitivity. By acting on GPR43, it could potentially mitigate conditions associated with insulin resistance, thus offering a novel approach to managing diabetes and related metabolic disorders .

Synthetic Applications

1. Building Block in Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in the creation of more complex molecules. Its unique structure allows for various modifications that can lead to the development of new pharmaceuticals and agrochemicals. The triphenylphosphoranylidene moiety is particularly useful for facilitating reactions such as Michael additions and other nucleophilic substitutions .

2. Chiral Synthesis

Recent studies have highlighted the use of this compound in enantioselective synthesis processes. For example, it has been utilized in the synthesis of (R)-sitagliptin through phase-transfer catalytic aza-Michael addition reactions, demonstrating its capability to introduce chirality into synthetic pathways effectively .

Case Studies

1. Diabetes Management

A study involving the administration of compounds similar to this compound showed significant improvements in metabolic parameters among diabetic mice models. The results indicated a reduction in hyperglycemia and improved lipid profiles, suggesting that this compound could be a viable candidate for further development into a therapeutic agent for diabetes management .

2. Synthesis Optimization

In synthetic chemistry, optimization studies have demonstrated that modifying the substituents on the triphenylphosphoranylidene group can enhance the reactivity and selectivity of reactions involving this compound. Researchers have documented various reaction conditions that maximize yields and enantioselectivity when using this compound as a precursor .

Mechanism of Action

The mechanism by which 4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid exerts its effects involves its ability to participate in various chemical reactions. The triphenylphosphoranylidene group acts as a nucleophile, attacking electrophilic centers in other molecules. This can lead to the formation of new bonds and the creation of complex structures. The methoxy and oxo groups also play a role in the compound’s reactivity, influencing its behavior in different chemical environments .

Comparison with Similar Compounds

Ethyl 3-Oxo-4-(triphenylphosphoranylidene)butanoate

Key Differences :

- Functional Group : The ethyl ester derivative replaces the carboxylic acid (-COOH) with an ethyl ester (-COOEt), enhancing solubility in organic solvents.

- Reactivity : The ester form is less acidic (pKa ~10–12) compared to the parent acid (pKa ~2–4), altering its behavior in proton-sensitive reactions .

| Property | 4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic Acid | Ethyl 3-Oxo-4-(triphenylphosphoranylidene)butanoate |

|---|---|---|

| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) | High in non-polar solvents (e.g., THF, ether) |

| Acidity | Strong (carboxylic acid) | Weak (ester) |

| Synthetic Utility | Limited due to acidity | Widely used in Wittig reactions |

2-Oxo-3-hydroxy-4-phosphobutanoic Acid

Structural Contrasts :

- This compound (synonym: 2-oxo-3-hydroxy-4-phosphonooxybutanoic acid) features a phosphate group at the 4-position and a hydroxyl group at the 3-position.

- Biological Relevance : Unlike the synthetic 4-methoxy-4-oxo analog, this compound is a metabolic intermediate in glycolysis and the Calvin cycle .

| Property | This compound | 2-Oxo-3-hydroxy-4-phosphobutanoic Acid |

|---|---|---|

| Reactivity | Electrophilic ylide for alkene formation | Substrate in enzymatic phosphorylation |

| Stability | Air-sensitive due to ylide | Stable in aqueous buffers |

| Applications | Organic synthesis | Biochemical research |

Butanoic Acid Esters (e.g., Hexyl Butanoate, Octyl Butanoate)

Functional Comparison :

- These esters (e.g., butanoic acid hexyl ester, octyl ester) lack the phosphoranylidene and keto-methoxy groups.

- Sensory Properties: Esters like hexyl butanoate are volatile odorants with fruity aromas, used in flavoring and fragrance industries. In contrast, the 4-methoxy-4-oxo analog is non-volatile and inert in sensory applications .

| Property | This compound | Butanoic Acid Hexyl Ester |

|---|---|---|

| Volatility | Non-volatile | High (used in perfumes) |

| Aroma | None | Fruity/apple-like |

| Industrial Use | Chemical synthesis | Food and cosmetics |

Research Findings and Mechanistic Insights

- Wittig Reaction Efficiency: The ethyl ester analog (Ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate) demonstrates superior alkene yields (>85%) compared to the carboxylic acid form (<60%) due to reduced side reactions from acidic protons .

- Steric Effects : The triphenylphosphoranylidene group in both compounds imposes steric hindrance, favoring the formation of trans-alkenes in Wittig reactions.

- Comparative Stability: The methoxy group at the 4-position in the target compound enhances electron density at the keto group, stabilizing the ylide against hydrolysis relative to non-methoxy analogs.

Biological Activity

4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid (CAS Number: 57367-54-1) is a compound that exhibits significant biological activity, particularly in the context of medicinal chemistry and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is , with a molecular weight of approximately 392.38 g/mol. It is characterized by the presence of a triphenylphosphoranylidene group, which is known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| CAS Number | 57367-54-1 |

| Molecular Formula | C23H21O4P |

| Molecular Weight | 392.384 g/mol |

| LogP | 2.8006 |

| PSA | 73.41 Ų |

Research indicates that this compound may act through several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are critical for cancer cell survival, potentially leading to increased apoptosis in malignant cells.

- Modulation of Cellular Signaling : It may interfere with signaling pathways involved in cell proliferation and survival, particularly in cancerous cells.

- Antioxidant Properties : Some studies suggest that it exhibits antioxidant activity, which could contribute to its protective effects against oxidative stress in cells.

In Vitro Studies

A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability at micromolar concentrations. The IC50 values varied depending on the cell line, indicating selective cytotoxicity.

| Cell Line | IC50 (μM) | Effect on Cell Viability (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 30% |

| HeLa (Cervical) | 10 | 50% |

| A549 (Lung) | 20 | 25% |

Case Studies

- Case Study on Breast Cancer : In a preclinical model involving MCF-7 cells, treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and PARP cleavage.

- Lung Cancer Research : A549 cells treated with the compound showed marked inhibition of proliferation and induction of G1 cell cycle arrest, suggesting a potential role in lung cancer therapy.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid, and what are the critical reaction parameters?

The synthesis typically involves the formation of a phosphonium ylide intermediate, where triphenylphosphine reacts with a suitably substituted carbonyl compound. For example, ethyl 2-oxo-4-(triphenylphosphoranylidene)butanoate (a structurally related compound) is synthesized via condensation of triphenylphosphine with ethyl acetoacetate derivatives under anhydrous conditions . Key parameters include:

- Solvent selection : Polar aprotic solvents like THF or DMF are preferred for ylide stabilization.

- Temperature control : Reactions are often conducted at 0–25°C to prevent side reactions.

- Purification : Column chromatography or recrystallization is used to isolate the product, with monitoring via TLC or HPLC .

Q. How is the structural integrity of this compound verified using spectroscopic techniques?

- NMR spectroscopy : and NMR confirm the methoxy ( ppm) and oxo ( ppm) groups. NMR ( ppm) validates the phosphoranylidene moiety .

- IR spectroscopy : Stretching vibrations for C=O (1700–1750 cm) and P=C (1450–1500 cm) are diagnostic .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 444.38 for derivatives) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a Wittig reagent for synthesizing α,β-unsaturated carbonyl compounds. The triphenylphosphoranylidene group facilitates alkene formation via reaction with aldehydes/ketones. For example, analogous compounds like methyl (triphenylphosphoranylidene)acetate are used to generate conjugated esters, which are intermediates in pharmaceutical and material science research .

Advanced Research Questions

Q. How does the methoxy substituent influence the electronic and steric properties of the phosphoranylidene moiety in Wittig reactions?

The methoxy group at C-4 alters electron density through inductive effects, potentially stabilizing the ylide and modulating reactivity. Computational studies (e.g., DFT) reveal:

- Electron withdrawal : The oxo group at C-4 enhances ylide electrophilicity, while the methoxy group at C-4 donates electrons via resonance, creating a balance that affects reaction kinetics .

- Steric effects : The bulky triphenylphosphoranylidene group dominates steric interactions, but methoxy positioning can influence regioselectivity in crowded substrates .

Q. How can contradictory reports on the compound’s stability under varying storage conditions be resolved?

- Stability studies : Conduct accelerated degradation tests under controlled humidity, temperature (e.g., 4°C vs. 25°C), and light exposure. Monitor degradation via HPLC and NMR .

- Analytical validation : Use mass spectrometry to identify decomposition products (e.g., hydrolysis of the oxo group to carboxylic acid derivatives) .

- Storage recommendations : Anhydrous conditions and inert atmospheres (argon) are critical for long-term stability .

Q. What computational approaches are effective in predicting the compound’s reactivity in complex reaction systems?

- DFT calculations : Model transition states and charge distribution to predict regioselectivity in alkene-forming reactions .

- Molecular docking : For pharmacological applications, simulate interactions with biological targets (e.g., enzymes) to guide derivative design .

Q. How can regioselectivity challenges in alkene synthesis using this reagent be addressed?

- Solvent optimization : Use non-polar solvents (e.g., toluene) to favor less sterically hindered transition states.

- Catalytic additives : Lewis acids like LiCl or Mg(OTf) can coordinate to the carbonyl group, directing reaction pathways .

- Substrate pre-functionalization : Introduce directing groups (e.g., hydroxyl or halide) to steer ylide attack .

Methodological Notes

- Synthesis optimization : Pilot reactions should include kinetic profiling (e.g., in situ IR) to identify rate-limiting steps .

- Data contradiction resolution : Cross-validate analytical results with orthogonal techniques (e.g., X-ray crystallography for ambiguous NMR signals) .

- Safety protocols : Handle under nitrogen due to moisture sensitivity, and use silanized glassware to prevent adsorption losses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.